molecular formula C23H26N4O2 B2923855 4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one CAS No. 941962-73-8

4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one

Cat. No.: B2923855
CAS No.: 941962-73-8
M. Wt: 390.487
InChI Key: PXKSQXIDWANOOV-UHFFFAOYSA-N
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Description

4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrrolidin-2-one core, substituted with a 1,2,4-oxadiazole ring and dimethylamino and propan-2-yl phenyl groups. These structural elements contribute to its diverse chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one typically involves multi-step organic reactions One common approach starts with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized through the cyclization of appropriate amidoximes with carboxylic acids or their derivatives under dehydrating conditions The pyrrolidin-2-one core can be introduced via a subsequent cyclization reaction involving the appropriate amine and ketone precursors

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and scalability. This could include the use of continuous flow reactors for certain steps, automated purification systems, and stringent quality control measures to ensure consistency and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional carbonyl or hydroxyl groups, while substitution reactions could introduce new aromatic or aliphatic substituents.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: Its potential bioactivity could be explored for the development of new pharmaceuticals, particularly in areas like anti-inflammatory or anticancer research.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor or modulator. The pathways involved would depend on the specific biological context, but could include signaling cascades or metabolic pathways influenced by the compound’s binding and activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one include other pyrrolidin-2-one derivatives and 1,2,4-oxadiazole-containing molecules. Examples might include:

  • 4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-[4-(methyl)phenyl]pyrrolidin-2-one
  • 4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-[4-(ethyl)phenyl]pyrrolidin-2-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural elements, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further study and application in various scientific fields.

Properties

IUPAC Name

4-[3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl]-1-(4-propan-2-ylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-15(2)16-5-11-20(12-6-16)27-14-18(13-21(27)28)23-24-22(25-29-23)17-7-9-19(10-8-17)26(3)4/h5-12,15,18H,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKSQXIDWANOOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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